molecular formula C24H23N3O3 B4767325 N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4767325
M. Wt: 401.5 g/mol
InChI Key: QLTIQHNAHQTEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a cycloheptyl group, a furyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent attachment of the cycloheptyl, furyl, and phenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the isoxazolo[5,4-b]pyridine core.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furan-2-carboxylic acid derivatives, while reduction of the isoxazolo[5,4-b]pyridine core may produce various reduced pyridine derivatives.

Scientific Research Applications

N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furyl)-1,4-dihydronicotinonitriles: These compounds share the furyl and pyridine fragments and exhibit similar biological activities.

    Thiazolo[5,4-b]pyridine derivatives: These compounds have a similar pyridine core and are known for their diverse biological activities.

Uniqueness

N~4~-Cycloheptyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of cycloheptyl, furyl, and phenyl groups attached to the isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cycloheptyl-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-23(25-17-11-6-1-2-7-12-17)18-15-19(20-13-8-14-29-20)26-24-21(18)22(27-30-24)16-9-4-3-5-10-16/h3-5,8-10,13-15,17H,1-2,6-7,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTIQHNAHQTEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
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N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
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N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
N~4~-CYCLOHEPTYL-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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